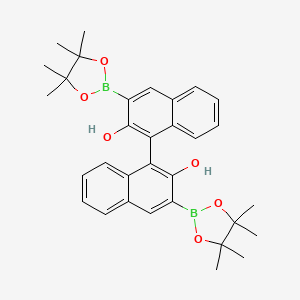
(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its applications in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of boronic acid pinacol ester groups makes it a valuable reagent in various synthetic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid pinacol ester typically involves the reaction of (S)-2,2’-Dihydroxy-1,1’-binaphthalene with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to achieve efficient production .
化学反应分析
Types of Reactions
(S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted binaphthalenes, quinones, and dihydroxy derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
(S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of (S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid pinacol ester primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The boronic acid pinacol ester groups facilitate the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The compound’s effectiveness in these reactions is attributed to its stability and reactivity under mild conditions.
相似化合物的比较
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of a binaphthalene moiety.
Vinylboronic acid pinacol ester: Contains a vinyl group, used in different types of coupling reactions.
Arylboronic acids: A broad class of compounds with varying aryl groups attached to the boronic acid moiety
Uniqueness
(S)-2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-diboronic acid pinacol ester is unique due to its binaphthalene structure, which provides enhanced stability and reactivity in coupling reactions compared to simpler boronic acid derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and materials .
属性
IUPAC Name |
1-[2-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36B2O6/c1-29(2)30(3,4)38-33(37-29)23-17-19-13-9-11-15-21(19)25(27(23)35)26-22-16-12-10-14-20(22)18-24(28(26)36)34-39-31(5,6)32(7,8)40-34/h9-18,35-36H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVRFNSWBFRCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)B6OC(C(O6)(C)C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36B2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
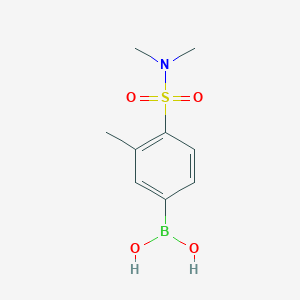
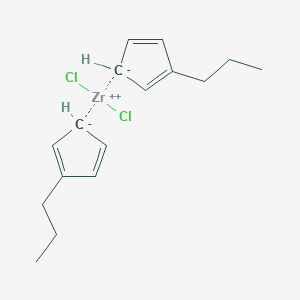
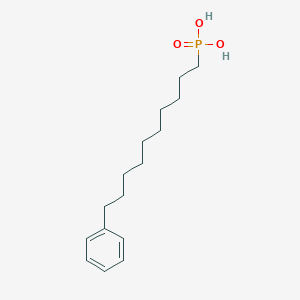
![Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B6298230.png)
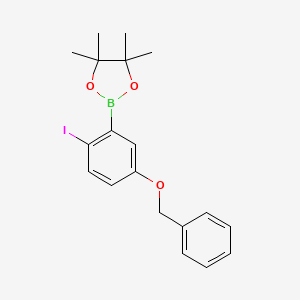
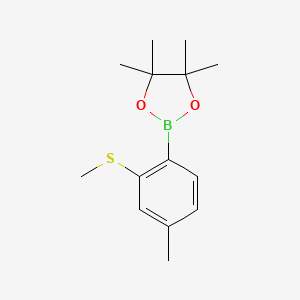
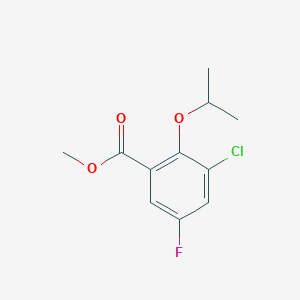
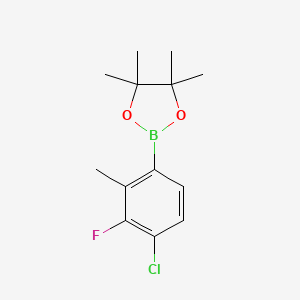
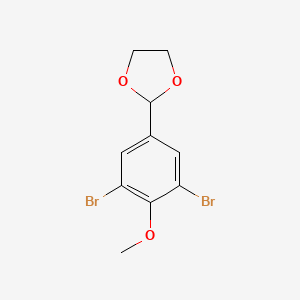
![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
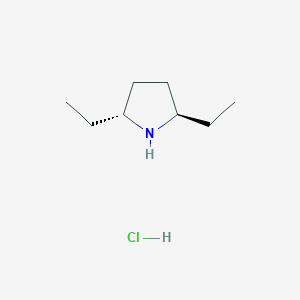
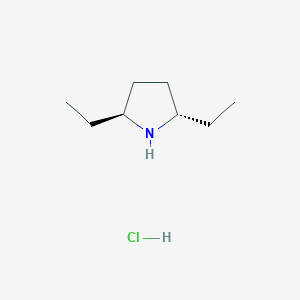
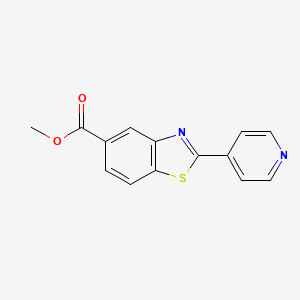
![7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6298304.png)
